An In-depth Technical Guide to 3-Benzyl-1,2,4-oxadiazol-5-amine: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 3-Benzyl-1,2,4-oxadiazol-5-amine: Structure, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-Benzyl-1,2,4-oxadiazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a well-established pharmacophore known for its diverse biological activities, and derivatives bearing the 5-amino group are of particular importance.[1] This document delves into the detailed chemical structure, elucidation of its spectroscopic properties, and a thorough examination of its synthesis methodologies. Furthermore, it explores the potential therapeutic applications of this compound class, grounded in the broader context of 1,2,4-oxadiazole derivatives in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this promising molecular entity.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It has garnered considerable attention in the pharmaceutical sciences due to its favorable physicochemical properties and its ability to act as a bioisostere for amide and ester functionalities, often leading to improved metabolic stability.[2] This versatile scaffold is present in a wide array of biologically active molecules, exhibiting activities such as anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[3] The inherent stability of the 1,2,4-oxadiazole ring, coupled with the synthetic accessibility to introduce diverse substituents at the C3 and C5 positions, makes it a privileged structure in modern drug design.[4][5][6] The introduction of an amino group at the 5-position, as in the case of 3-Benzyl-1,2,4-oxadiazol-5-amine, can further enhance the molecule's ability to form hydrogen bonds with biological targets, potentially leading to increased potency and selectivity.[1]
Chemical Structure and Elucidation
The chemical structure of 3-Benzyl-1,2,4-oxadiazol-5-amine is characterized by a central 1,2,4-oxadiazole ring. A benzyl group is attached to the C3 position, and an amino group is substituted at the C5 position.
Systematic Name: 3-Benzyl-1,2,4-oxadiazol-5-amine CAS Number: 55654-03-0 Molecular Formula: C₉H₉N₃O Molecular Weight: 175.19 g/mol
The structural confirmation of 3-Benzyl-1,2,4-oxadiazol-5-amine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this exact compound is not widely published, the expected spectral characteristics can be inferred from closely related analogues and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl group and the amino group. The methylene protons (CH₂) of the benzyl group would likely appear as a singlet. The aromatic protons of the phenyl ring would exhibit multiplets in the aromatic region of the spectrum. The protons of the amino group (NH₂) would likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would provide evidence for all nine carbon atoms in the molecule. The two distinct carbons of the 1,2,4-oxadiazole ring would have characteristic chemical shifts. The methylene carbon of the benzyl group and the carbons of the phenyl ring would also be readily identifiable.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:
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N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.
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C=N stretching: A sharp absorption band characteristic of the oxadiazole ring.
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C-O-C stretching: Bands associated with the ether-like linkage within the oxadiazole ring.
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Aromatic C-H stretching: Signals above 3000 cm⁻¹.
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Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 175.19. Fragmentation patterns would likely involve cleavage of the benzyl group and fragmentation of the oxadiazole ring, providing further structural information.
Synthesis and Methodologies
The synthesis of 3-substituted-5-amino-1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry.[1] A common and effective strategy involves the use of amidoximes as key intermediates.[2][7] For the synthesis of 3-Benzyl-1,2,4-oxadiazol-5-amine, the logical starting material for the C3-benzyl moiety is phenylacetamidoxime.
General Synthetic Pathway
A plausible and widely utilized synthetic route to 3-Benzyl-1,2,4-oxadiazol-5-amine involves a two-step process:
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Formation of the Amidoxime: Phenylacetonitrile is reacted with hydroxylamine to form phenylacetamidoxime. This reaction is typically carried out in the presence of a base.[7]
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Cyclization to the 5-amino-1,2,4-oxadiazole: The resulting phenylacetamidoxime is then reacted with a suitable reagent to introduce the C5-amino group and facilitate the cyclization. A common reagent for this transformation is cyanogen bromide (BrCN).[8][9] The reaction mechanism likely involves the initial formation of a cyano-O-amidoxime intermediate, which then undergoes intramolecular cyclization to form the 5-amino-1,2,4-oxadiazole ring.
Detailed Experimental Protocol (Hypothetical)
The following is a representative, detailed protocol based on established methodologies for the synthesis of similar 5-amino-1,2,4-oxadiazoles.[1] Note: This is a hypothetical protocol and should be adapted and optimized based on laboratory conditions and safety considerations.
Step 1: Synthesis of Phenylacetamidoxime
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To a solution of phenylacetonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
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Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Partition the residue between water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield crude phenylacetamidoxime, which can be purified by recrystallization.
Step 2: Synthesis of 3-Benzyl-1,2,4-oxadiazol-5-amine
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Dissolve phenylacetamidoxime (1 equivalent) in a suitable solvent such as methanol or ethanol.
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Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.
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Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain pure 3-Benzyl-1,2,4-oxadiazol-5-amine.
Potential Therapeutic Applications and Biological Activity
While specific biological data for 3-Benzyl-1,2,4-oxadiazol-5-amine is not extensively reported in publicly available literature, the broader class of 3,5-disubstituted-1,2,4-oxadiazoles has demonstrated a wide spectrum of pharmacological activities. This suggests that 3-Benzyl-1,2,4-oxadiazol-5-amine could be a valuable lead compound for various therapeutic targets.
Potential areas of interest for the biological evaluation of this compound and its derivatives include:
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Anticancer Activity: Many 1,2,4-oxadiazole derivatives have been reported to exhibit potent anticancer properties against various cancer cell lines.[10][11] The mechanism of action can vary, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Anti-inflammatory and Analgesic Effects: The 1,2,4-oxadiazole scaffold is found in compounds with significant anti-inflammatory and analgesic activities.
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Antimicrobial and Antifungal Activity: The structural features of 1,2,4-oxadiazoles make them promising candidates for the development of new antimicrobial and antifungal agents.[1]
-
Neurological Disorders: Derivatives of 1,2,4-oxadiazole have been investigated for their potential in treating neurological disorders, including Alzheimer's disease, by targeting enzymes such as acetylcholinesterase and monoamine oxidase.[3][11]
The presence of the benzyl group at the C3 position provides a lipophilic character that can influence the compound's pharmacokinetic properties, such as membrane permeability. The 5-amino group, as a hydrogen bond donor and acceptor, is a key feature for potential interactions with the active sites of biological targets.
Conclusion and Future Perspectives
3-Benzyl-1,2,4-oxadiazol-5-amine represents a molecule of considerable interest within the field of medicinal chemistry. Its structure combines the proven pharmacological relevance of the 1,2,4-oxadiazole core with substituents that offer potential for favorable biological interactions and pharmacokinetic properties. While specific experimental data for this compound is limited in the public domain, established synthetic routes provide a clear path for its preparation and further investigation.
Future research should focus on the definitive synthesis and comprehensive spectroscopic characterization of 3-Benzyl-1,2,4-oxadiazol-5-amine. Subsequently, a thorough biological evaluation against a panel of relevant therapeutic targets is warranted to uncover its specific pharmacological profile. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the benzyl and amino groups, will be crucial in optimizing its potential as a lead compound for drug discovery. The insights gained from such studies will undoubtedly contribute to the growing body of knowledge on 1,2,4-oxadiazole chemistry and its application in the development of novel therapeutics.
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